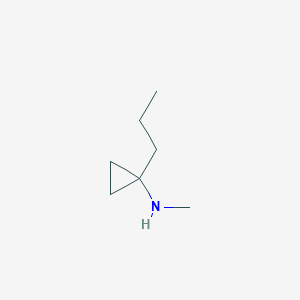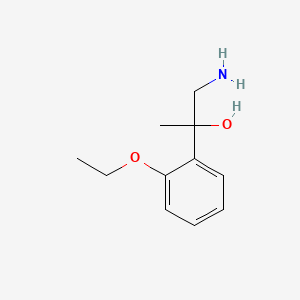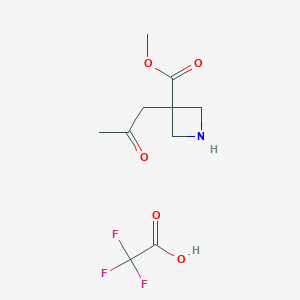
Methyl3-(2-oxopropyl)azetidine-3-carboxylate,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-oxopropyl)azetidine-3-carboxylate; trifluoroacetic acid is a compound with the molecular formula C8H13NO3.C2HF3O2 and a molecular weight of 285.22 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a carboxylate group, and a trifluoroacetate moiety. It is used in various scientific research applications due to its reactivity and potential biological activity .
Vorbereitungsmethoden
The synthesis of methyl 3-(2-oxopropyl)azetidine-3-carboxylate; trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of azetidine with a suitable ester and a trifluoroacetic acid derivative . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .
Analyse Chemischer Reaktionen
Methyl 3-(2-oxopropyl)azetidine-3-carboxylate; trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activity and interactions with biomolecules . In medicine, it may be explored for its therapeutic potential, although specific applications are still under investigation . In industry, it can be used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of methyl 3-(2-oxopropyl)azetidine-3-carboxylate; trifluoroacetic acid involves its interaction with specific molecular targets and pathways . The azetidine ring and trifluoroacetate moiety play crucial roles in its reactivity and biological activity . The exact molecular targets and pathways are still being studied, but they likely involve interactions with enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C10H14F3NO5 |
|---|---|
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
methyl 3-(2-oxopropyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO3.C2HF3O2/c1-6(10)3-8(4-9-5-8)7(11)12-2;3-2(4,5)1(6)7/h9H,3-5H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
VFTLYALLUFSQFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1(CNC1)C(=O)OC.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-amine](/img/structure/B13582372.png)
![1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13582377.png)
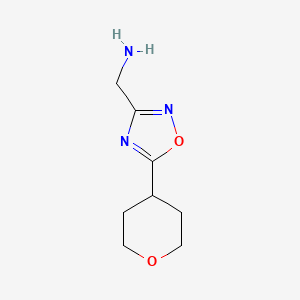
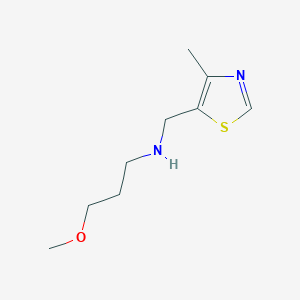
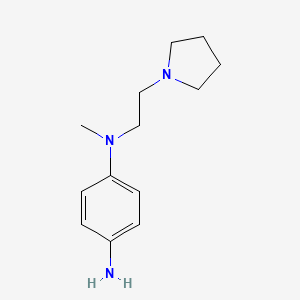

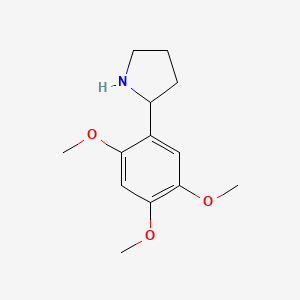

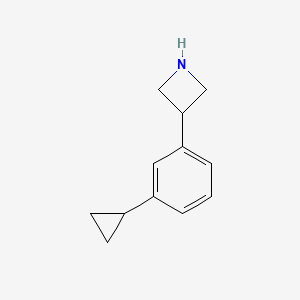
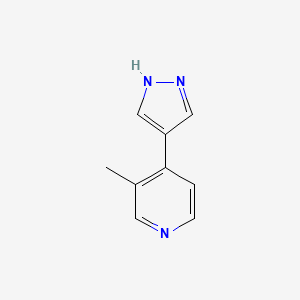
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)
![7-chloro-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13582453.png)
